molecular formula C12H16O2 B1649828 3-Tert-butyl-4-hydroxy-5-methylbenzaldehyde CAS No. 10537-77-6

3-Tert-butyl-4-hydroxy-5-methylbenzaldehyde

Cat. No.: B1649828
CAS No.: 10537-77-6
M. Wt: 192.25 g/mol
InChI Key: IOFKLPGWURTFMD-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

10537-77-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-tert-butyl-4-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-8-5-9(7-13)6-10(11(8)14)12(2,3)4/h5-7,14H,1-4H3

InChI Key

IOFKLPGWURTFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C=O

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 76.65 g of 2-(1,1-dimethylethyl)-6-methylphenol (Aldrich), 65.42 g of hexamethylenetetramine and 700 ml of trifluoroacetic acid were stirred at reflux temperature for about 24 hours, then allowed to cool and evaporated. The residue from the evaporation was taken up in 1500 ml of water and 1000 ml of chloroform and neutralized to pH 7 with solid sodium carbonate. The resultant layers were separated and the aqueous layer was washed with chloroform. The organic layer was dried over sodium sulfate overnight, after which it was again washed with a volume of chloroform and evaporated. The resultant residue was then taken up in 375 ml of toluene, heated on a steam bath and then allowed to cool to room temperature overnight. Subsequent workup gave 28.3 g of the desired subtitled intermediate.
Quantity
76.65 g
Type
reactant
Reaction Step One
Quantity
65.42 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 76.65 g of 2-(1,1-dimethylethyl)-6-methylphenol (Aldrich), 65.42 g of hexamethylenetetramine and 700 ml of trifluoroacetic acid were stirred at reflux temperature for about 24 hours. The reaction solution was allowed to cool and the liquid removed by evaporation. The resulting residue was taken up in 1500 ml of water and 1000 ml of chloroform and then neutralized to pH 7 with solid sodium carbonate. The resultant layers were separated and the aqueous layer was washed with chloroform. The organic layer was combined with the chloroform wash and the resulting solution was washed with water, then dried over sodium sulfate overnight. After removal of the sodium sulfate the chloroform was evaporated. The resultant residue was taken up in 375 ml of toluene, heated on a steam bath and then allowed to cool to room temperature overnight. Subsequent workup gave 28.3 g of the subtitled intermediate.
Quantity
76.65 g
Type
reactant
Reaction Step One
Quantity
65.42 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
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Reaction Step One

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